molecular formula C10H7NO4 B175010 1H-indole-2,3-dicarboxylic acid CAS No. 103030-09-7

1H-indole-2,3-dicarboxylic acid

Cat. No. B175010
M. Wt: 205.17 g/mol
InChI Key: MBNROFBGTNXXMX-UHFFFAOYSA-N
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Description

1H-indole-2,3-dicarboxylic acid is a compound with the molecular weight of 205.17 . It’s a solid substance stored in dry conditions at 2-8°C . The compound is of 95% purity .


Molecular Structure Analysis

The molecular structure of 1H-indole-2,3-dicarboxylic acid consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for the compound is 1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H, (H,12,13) (H,14,15) .


Physical And Chemical Properties Analysis

1H-indole-2,3-dicarboxylic acid is a solid substance . It’s stored in dry conditions at 2-8°C . The compound has a molecular weight of 205.17 .

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The synthesis of indole derivatives involves various methods, including the Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis . Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Indole-Containing Metal Complexes

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents . This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
  • Methods of Application : The preparation of indole-containing metal complexes involves the fusion of a benzene ring to the 2,3-positions of a pyrrole ring .
  • Results or Outcomes : The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .

Preparation of Copolymers

  • Scientific Field : Polymer Chemistry .
  • Application Summary : Dicarboxylic acids, including indole dicarboxylic acids, are used in the preparation of copolymers such as polyamides and polyesters .
  • Methods of Application : The preparation of these copolymers involves the reaction of the dicarboxylic acid with appropriate monomers to form the polymer chain .
  • Results or Outcomes : The resulting copolymers have a wide range of applications, including in the production of nylons and other synthetic fibers .

Synthesis of Biologically Active Structures

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 1H-indole-3-carbaldehyde and its derivatives, which may include “1H-indole-2,3-dicarboxylic acid”, are essential and efficient chemical precursors for generating biologically active structures .
  • Methods of Application : The synthesis of these structures involves various chemical reactions, including C–C and C–N coupling reactions and reductions .
  • Results or Outcomes : The resulting structures have shown various important biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Total Synthesis of Dibromophakellin and Analogs

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole-2-carboxylic acid is used as a reactant for the total synthesis of dibromophakellin and its analogs .
  • Methods of Application : The synthesis involves various chemical reactions, including C–C and C–N coupling reactions .
  • Results or Outcomes : The resulting dibromophakellin and its analogs have shown various important biological activities .

Synthesis of Pyrrolizidine Alkaloid Trachelanthamidine

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid trachelanthamidine .
  • Methods of Application : The synthesis involves various chemical reactions, including C–C and C–N coupling reactions .
  • Results or Outcomes : The resulting trachelanthamidine has shown various important biological activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

Indole derivatives, including 1H-indole-2,3-dicarboxylic acid, have been found to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community . Therefore, the future directions for 1H-indole-2,3-dicarboxylic acid could involve further exploration of its biological properties and the development of new synthesis methods.

properties

IUPAC Name

1H-indole-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNROFBGTNXXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625415
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-2,3-dicarboxylic acid

CAS RN

103030-09-7
Record name 1H-Indole-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Hamamoto, H Umemoto, M Umemoto, C Ohta… - …, 2015 - jglobal.jst.go.jp
DECARBOXYLATIVE HALOGENATION OF INDOLECARBOXYLIC ACIDS USING HYPERVALENT IODINE(III) REAGENT AND ITS APPLICATION TO THE SYNTHESIS OF …
Number of citations: 13 jglobal.jst.go.jp
S ULLO, P DIANA - 2016 - core.ac.uk
Cancer is still an important growing problem with twelve million of new cases in the world per year. For the majority of tumors prognosis is unfortunately relatively poor. Although in the …
Number of citations: 3 core.ac.uk
DZ Kurek - 2019 - open.library.ubc.ca
Efforts toward the development of a regioselective synthesis of functionalized indoles with nickel catalysis are reported. Unsymmetrical alkynes with various aromatic and heteroatom-…
Number of citations: 3 open.library.ubc.ca
IE Nifant'ev, PV Ivchenko - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
Metallocene catalysis is widely used in transformations of unsaturated organic compounds, including the bulk industrial synthesis of polyolefins. Over the last few decades, the …
Number of citations: 8 onlinelibrary.wiley.com

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